ACE Inhibitory Potency: RVPSL vs. QIGLF — A Direct Head-to-Head Comparison from Egg-White Hydrolysate Fractionation
In the same egg-white Alcalase hydrolysate fractionation study that identified multiple ACE-inhibitory peptides, the synthetic pentapeptide RVPSL exhibited an IC₅₀ of 20 μM against ACE, whereas the pentapeptide QIGLF (ovalbumin-derived, the closest structural analog co-identified in that study) exhibited an IC₅₀ of 75 μM under identical assay conditions using hippuryl-histidyl-leucine (HHL) as substrate with HPLC-based detection [1] [2]. This represents a 3.75-fold potency advantage for RVPSL over QIGLF, despite both being 5-residue egg-white-derived peptides.
| Evidence Dimension | ACE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 μM (RVPSL, Ovotransferrin 328-332) |
| Comparator Or Baseline | IC50 = 75 μM (QIGLF, ovalbumin-derived pentapeptide) |
| Quantified Difference | 3.75-fold more potent (20 vs. 75 μM) |
| Conditions | In vitro ACE inhibition assay; HHL substrate; HPLC detection; synthetic peptides (Fmoc solid-phase synthesis); pH 8.3 borate buffer with 300 mM NaCl at 37 °C |
Why This Matters
For procurement decisions where ACE-inhibitory potency is the primary screening endpoint, RVPSL achieves the same level of enzyme inhibition at a 3.75-fold lower molar concentration than QIGLF, reducing peptide consumption per assay and enabling detection of effects at physiologically more relevant concentrations.
- [1] Yu Z, Zhao W, Liu J, et al. Characterization of ACE-inhibitory peptide associated with antioxidant and anticoagulation properties. Journal of Food Science, 2011, 76(8): C1149–C1155. doi:10.1111/j.1750-3841.2011.02367.x. PMID: 22417578. RVPSL ACE IC50 = 20 μM. View Source
- [2] Liu J, Yu Z, Zhao W, et al. Isolation and identification of angiotensin-converting enzyme inhibitory peptides from egg white protein hydrolysates. Journal of the Science of Food and Agriculture, 2010 (published online). QIGLF ACE IC50 = 75 μmol L⁻¹. Also: QIGLF, a novel angiotensin I-converting enzyme-inhibitory peptide from egg white protein. J Sci Food Agric, 2011, 91(5): 921–926. View Source
